BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for NAV 26: A
Selective Nav1.7 Blocker

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NAV 26

Cat. No.: B609423

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAV 26 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel
Nav1.7.[1][2] The Navl.7 channel, encoded by the SCN9A gene, is predominantly expressed in
peripheral sensory neurons and plays a critical role in the transmission of nociceptive signals.
[3][4] Genetic gain-of-function mutations in Nav1.7 are associated with inherited pain disorders,
while loss-of-function mutations result in a congenital insensitivity to pain, validating Nav1.7 as
a key target for the development of novel analgesics.[3][4] These application notes provide
detailed information on the solubility of NAV 26 and protocols for its use in key experimental
models to investigate pain mechanisms.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of NAV 26 is provided in the table below.

Property Value Reference
Molecular Weight 434.41 g/mol [5]
Formula C22H21F3N204 [5]
Purity >98% [5]
CAS Number 1198160-14-3 [5]
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Solubility Data

The solubility of NAV 26 in various solvents is crucial for the preparation of stock and working

solutions for in vitro and in vivo experiments.

Solvent Solubility Reference
DMSO Up to 100 mM [5]
Ethanol Up to 50 mM [5]

Phosphate-Buffered Saline

(PBS), pH 7.4 205 pM (Kinetic Solubility) [6]
i) p .

Experimental Protocols
Preparation of Stock and Working Solutions

1.

Stock Solution Preparation (10 mM in DMSO):

To prepare a 10 mM stock solution, dissolve 4.34 mg of NAV 26 (MW = 434.41 g/mol ) in 1
mL of high-purity DMSO.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw
cycles.

. Working Solution Preparation for In Vitro Assays:

For in vitro experiments, such as electrophysiology, dilute the DMSO stock solution into the
appropriate extracellular buffer (e.g., aCSF or PBS) to the desired final concentration.

It is recommended to keep the final DMSO concentration below 0.1% to minimize solvent
effects on cellular activity.

Prepare fresh working solutions daily.

. Formulation for In Vivo Administration:
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For in vivo studies in rodents, NAV 26 can be formulated for various routes of administration,
including intravenous (1V), intraperitoneal (IP), or oral (PO).

A common vehicle for IV administration is a solution of 5-10% DMSO in a solubilizing agent
such as 60% PEG400 or 10% Kolliphor HS-15 in saline or water.[6]

For oral administration, a suspension in 0.5% methylcellulose with 0.1% Tween 80 in water is
a suitable vehicle.[6]

The final formulation should be prepared fresh on the day of the experiment.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol describes the characterization of NAV 26's inhibitory effect on Nav1.7 channels

expressed in a heterologous system (e.g., HEK293 cells) using the whole-cell patch-clamp

technique.

Materials:

HEK?293 cells stably expressing human Nav1.7.
Patch-clamp rig with amplifier, digitizer, and microscope.
Borosilicate glass capillaries for pipette fabrication.

Extracellular (bath) solution (in mM): 140 NaCl, 3 KCI, 1 MgClz, 1 CaClz, 10 HEPES, 10
Glucose, pH adjusted to 7.4 with NaOH.

Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted
to 7.3 with CsOH.

NAV 26 working solutions (prepared as described above).

Procedure:

Plate HEK293-hNav1.7 cells on glass coverslips 24-48 hours prior to recording.

Transfer a coverslip to the recording chamber and perfuse with extracellular solution.
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o Fabricate patch pipettes with a resistance of 2-5 MQ when filled with intracellular solution.
» Establish a whole-cell patch-clamp configuration on a single cell.
» Hold the cell at a holding potential of -100 mV.

o Record baseline Nav1l.7 currents by applying a depolarizing voltage step (e.g., to -10 mV for
20 ms).

o Apply NAV 26-containing extracellular solution to the cell via a perfusion system. Allow
sufficient time for the compound to equilibrate and for the block to reach a steady state.

e Record Navl.7 currents in the presence of NAV 26 using the same voltage protocol.

o To determine the ICso, apply a range of NAV 26 concentrations and measure the peak
inward current at each concentration.

» Normalize the peak current at each concentration to the baseline current and plot the
concentration-response curve.

In Vivo Pain Models

NAV 26 has been shown to reduce nociceptive behavior in rat models of pain. Below are
example protocols for assessing the efficacy of NAV 26 in two common pain models.

1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
e Animal Model: Adult male Sprague-Dawley rats (200-250 g).

e Induction of Inflammation: Inject 100 pL of CFA (1 mg/mL) into the plantar surface of one
hind paw. This will induce a localized inflammation and hypersensitivity to thermal and
mechanical stimuli.

e Drug Administration: Administer NAV 26 or vehicle via the desired route (e.g., intraperitoneal
or oral). A suggested starting dose for a related Nav1.7 inhibitor was in the range of 1-10
mg/kg.[7]

o Behavioral Testing:
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o Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal
latency to a radiant heat source.

o Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold
to a mechanical stimulus.

Experimental Timeline:
o Day 0: Induce inflammation with CFA injection.
o Day 1-7: Monitor the development of hyperalgesia and allodynia.

o Day 7 (or when hypersensitivity is established): Administer NAV 26 or vehicle and perform
behavioral testing at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).

. Chemotherapy-Induced Neuropathic Pain (CINP) Model:
Animal Model: Adult male Sprague-Dawley rats (200-250 g).

Induction of Neuropathy: Administer a chemotherapeutic agent such as paclitaxel (e.g., 2
mg/kg, intraperitoneally) on four alternate days (days 0, 2, 4, 6).[8]

Drug Administration: Once neuropathic pain is established (typically 7-14 days after the last
paclitaxel injection), administer NAV 26 or vehicle.

Behavioral Testing: Assess mechanical allodynia using von Frey filaments as described
above.

Experimental Timeline:
o Days 0, 2, 4, 6: Administer paclitaxel.
o Days 7-21: Monitor the development of mechanical allodynia.

o Once allodynia is stable: Administer NAV 26 or vehicle and perform behavioral testing at
various time points post-dosing.
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Signaling Pathway and Experimental Workflow
Diagrams

Nociceptive Neuron Terminal

Depolarization /Blockade

Action Potential

Depolarization

CaV Channels

Vesicle Fusion

Neurotransmitter Release

Click to download full resolution via product page

Caption: NAV 26 blocks Nav1l.7, inhibiting action potential generation and subsequent
neurotransmitter release in nociceptive neurons.
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Caption: General experimental workflow for evaluating NAV 26 in vitro and in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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